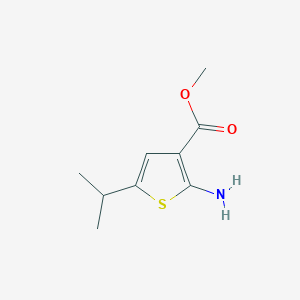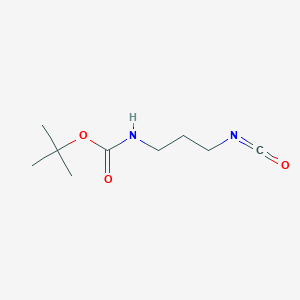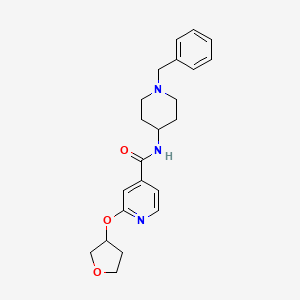![molecular formula C17H24N2O4 B2410389 N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1396706-83-4](/img/structure/B2410389.png)
N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a spirocyclic amide that consists of a phenoxyethyl group, a spirocyclic ring system, and a carboxamide group. The unique structure of this compound makes it an attractive target for synthesis and study.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide belongs to a class of compounds known for their complex molecular structures. A novel Prins cascade process has been developed for synthesizing derivatives of 1,9-dioxa-4-azaspiro[5.5]undecane, showcasing the compound's role in facilitating new synthetic methods (Reddy et al., 2014). Additionally, the compound's structural variations allow for the exploration of diverse conformations depending on its substituents, contributing to studies in stereochemistry (Bassus et al., 1978).
Applications in Peptide Synthesis
The compound has found significant use in the synthesis of peptides. For instance, a study describes using a related compound, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate, for synthesizing N-protected amino acid esters, which are crucial in peptide synthesis (Rao et al., 2016). Another study focuses on synthesizing dipeptides from N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione activated α-amino acids, demonstrating the compound's utility in creating diverse peptide structures (Nowshuddin & Reddy, 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of the 1,9-dioxa-4-azaspiro[5.5]undecane scaffold are being explored for potential therapeutic applications. A study explores spirocyclic derivatives of ciprofloxacin for antibacterial properties, highlighting the compound's relevance in drug development (Lukin et al., 2022).
Material Science and Liquid Crystal Research
In the field of materials science, the compound's derivatives are investigated for their liquid-crystalline properties. This includes studies on 1,5-dioxa- and 1,5-dithiaspiro[5.5]undecane derivatives and their impact on the liquid-crystalline properties of materials (Frach et al., 1989).
Mécanisme D'action
Target of Action
The primary target of N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5A structurally similar compound, n-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (ipa), has been studied for its interaction withMycobacterium tuberculosis target (DNA gyrase) . DNA gyrase is an essential enzyme in bacteria, involved in DNA replication, transcription, and repair.
Mode of Action
The specific mode of action for N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5The related compound ipa was found to have a high theoretical binding affinity with the dna gyrase of mycobacterium tuberculosis . This suggests that N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide might also interact with its target in a similar manner, potentially inhibiting the function of the enzyme and thereby affecting the bacterial growth and replication.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5The related compound ipa was found to have good pharmacokinetic properties, including high gastrointestinal absorption, oral bioavailability, and low toxicity . These properties suggest that this compound might also exhibit similar pharmacokinetic characteristics.
Propriétés
IUPAC Name |
N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c20-16(18-9-14-21-15-5-2-1-3-6-15)19-10-7-17(8-11-19)22-12-4-13-23-17/h1-3,5-6H,4,7-14H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRIMQIRUVBJOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)NCCOC3=CC=CC=C3)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2410307.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2410311.png)
![3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide](/img/structure/B2410312.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2410314.png)




![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2410321.png)



![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2410329.png)